Thalidomide-O-C6-NH2
CAS No.:
Cat. No.: VC16041477
Molecular Formula: C19H23N3O5
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H23N3O5 |
---|---|
Molecular Weight | 373.4 g/mol |
IUPAC Name | 4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C19H23N3O5/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24/h5-7,13H,1-4,8-11,20H2,(H,21,23,24) |
Standard InChI Key | QPKPIBLEXSCVSO-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN |
Introduction
Chemical Identity and Structural Features
Thalidomide-O-C6-NH2, systematically named 4-[(6-aminohexyl)oxy]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, possesses the molecular formula C₁₉H₂₃N₃O₅ and a molecular weight of 373.4 g/mol . Its structure comprises two distinct moieties:
-
A thalidomide-derived isoindoline-1,3-dione core responsible for CRBN binding.
-
A 6-carbon aminohexyloxy linker that facilitates conjugation to target protein ligands in PROTAC designs .
The glutarimide ring within the thalidomide segment engages CRBN’s hydrophobic tri-Trp pocket (Trp380, Trp386, Trp417 in humans), while the phthalimide ring’s C4–C6 substitutions modulate neosubstrate specificity . The C6 linker balances steric flexibility and hydrophilicity, critical for ternary complex formation between the E3 ligase and target protein .
Mechanism of Action: CRBN-Mediated Ubiquitination
As a CRBN-binding ligand, Thalidomide-O-C6-NH2 operates within the CRL4<sup>CRBN</sup> E3 ubiquitin ligase complex . Upon binding, it induces conformational changes in CRBN, enabling recruitment of non-native substrates for ubiquitination and subsequent proteasomal degradation . Key mechanistic insights include:
Ternary Complex Formation
The compound’s linker length and chemistry determine the spatial orientation required for juxtaposing CRBN and the target protein. For example, in the PROTAC dTAG-13, this molecule bridges CRBN and FKBP12F<sup>36V</sup>-tagged proteins, achieving degradation within 4 hours .
Substrate Plasticity
Structural studies reveal that modifications at the phthalimide ring’s C4–C6 positions (e.g., aminohexyloxy groups) alter neosubstrate specificity. This plasticity enables degradation of diverse targets, including BET proteins and MELK kinases .
Applications in Targeted Protein Degradation
PROTAC Development
Thalidomide-O-C6-NH2 serves as the E3 ligase-recruiting module in PROTACs such as dTAG-13, which degrades FKBP12F<sup>36V</sup>-fusion proteins. In acute leukemia models, dTAG-13-mediated degradation of ENL YEATS domain-containing proteins suppressed oncogenic transcriptional programs .
Cancer Therapeutics
Preclinical studies demonstrate utility in degrading oncogenic targets:
Target Protein | Cancer Model | Degradation Efficiency | Reference |
---|---|---|---|
BRD4 | Multiple Myeloma | >90% at 100 nM | |
MELK | Triple-Negative Breast Cancer | IC₅₀ = 12 nM | |
FKBP12F<sup>36V</sup> | Leukemia | DC₅₀ = 4.3 nM |
Pharmacological Properties
Physicochemical Data
Property | Value |
---|---|
Solubility (DMSO) | 83.33 mg/mL (195.19 mM) |
Solubility (H₂O) | 25 mg/mL (61.00 mM) |
Storage Stability | -20°C (3 years powder), -80°C (2 years in solution) |
Hydrochloride Salt | 409.86 g/mol (C₁₉H₂₄ClN₃O₅) |
Structure-Activity Relationships
-
Linker Length: C6 optimizes ternary complex formation without steric hindrance .
-
Amino Terminal: The primary amine enables covalent conjugation to target ligands via NHS ester or click chemistry .
Supplier | Purity | Price (mg) |
---|---|---|
TargetMol Chemicals | >98% | $220/10 mg |
Jilin Chinese Academy of Sciences | >95% | $180/10 mg |
Bide Pharmatech | >97% | $250/10 mg |
Recent Advances and Future Directions
Molecular Glue Applications
Structural studies (2022) reveal that PROTACs incorporating Thalidomide-O-C6-NH2 can function as molecular glues, inducing neo-protein interactions between CRBN and previously unrecognized substrates like GSPT1 .
Degrader Optimization
Second-generation analogs with fluorinated linkers show improved pharmacokinetics, as evidenced by 2.3-fold higher AUC<sub>0–24h</sub> in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume